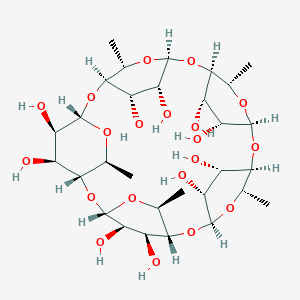![molecular formula C10H11F3N2S B068643 S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea CAS No. 163490-40-2](/img/structure/B68643.png)
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea, also known as A-438079, is a selective antagonist of P2X7 receptors. P2X7 receptors are a type of ionotropic purinergic receptor that are expressed in various tissues, including the central nervous system, immune system, and bones. P2X7 receptors are involved in several physiological processes, including inflammation, pain, and cell death. The use of S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea has been studied extensively in scientific research for its potential therapeutic applications.
Mécanisme D'action
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea acts as a selective antagonist of P2X7 receptors, which are involved in the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), and the induction of cell death. By blocking P2X7 receptors, S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea can reduce inflammation and cell death in various tissues.
Effets Biochimiques Et Physiologiques
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea has been shown to have several biochemical and physiological effects in scientific research. It can reduce the release of pro-inflammatory cytokines, such as IL-1β, and inhibit the formation of inflammasomes, which are involved in the activation of the immune system. It can also reduce the activation of microglia, which are immune cells in the central nervous system that are involved in inflammation and pain. In addition, S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea has been shown to have anti-tumor effects in several types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea in lab experiments is its selectivity for P2X7 receptors, which allows for specific targeting of these receptors without affecting other purinergic receptors. However, one limitation is that it may not be effective in all types of cells or tissues, and its effects may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for the use of S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea in scientific research. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative disorders. Another direction is to study its effects on other types of cells, such as endothelial cells and epithelial cells, which are involved in inflammation and pain. In addition, further research is needed to optimize the synthesis and purification of S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea to improve its efficacy and reduce its toxicity.
Méthodes De Synthèse
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea can be synthesized using a multi-step process, which involves the reaction of ethyl isothiocyanate with 4-(trifluoromethyl)aniline in the presence of a base, followed by the addition of an acid to form the final product. The purity of the product can be improved using column chromatography.
Applications De Recherche Scientifique
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea has been used in scientific research to investigate the role of P2X7 receptors in various physiological processes. It has been shown to have potential therapeutic applications in several diseases, including chronic pain, inflammation, and cancer.
Propriétés
Numéro CAS |
163490-40-2 |
|---|---|
Nom du produit |
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea |
Formule moléculaire |
C10H11F3N2S |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
ethyl N'-[4-(trifluoromethyl)phenyl]carbamimidothioate |
InChI |
InChI=1S/C10H11F3N2S/c1-2-16-9(14)15-8-5-3-7(4-6-8)10(11,12)13/h3-6H,2H2,1H3,(H2,14,15) |
Clé InChI |
LCMOXIFARISMOH-UHFFFAOYSA-N |
SMILES |
CCSC(=NC1=CC=C(C=C1)C(F)(F)F)N |
SMILES canonique |
CCSC(=NC1=CC=C(C=C1)C(F)(F)F)N |
Autres numéros CAS |
163490-40-2 |
Synonymes |
S-ethyl N-(4-(trifluoromethyl)phenyl)isothiourea S-ethyl N-(4-(trifluoromethyl)phenyl)isothiourea monohydrochloride S-ethyl TFMP-isothiourea S-ethyl-N-(4-(trifluoromethyl)phenyl)isothiourea TFMPITU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



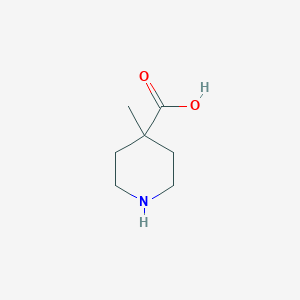
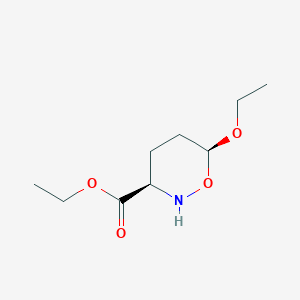
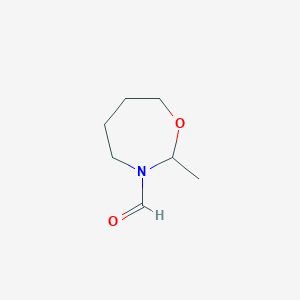
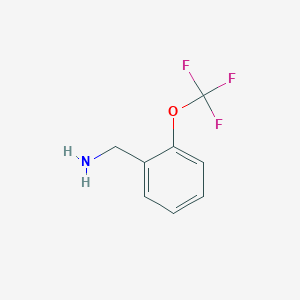
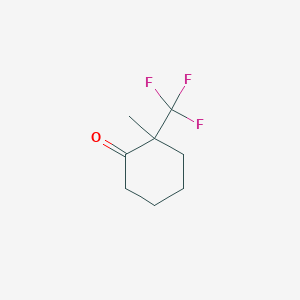

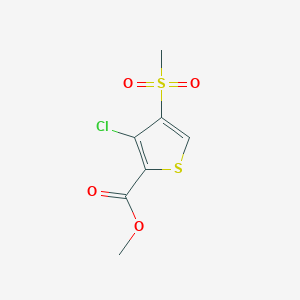
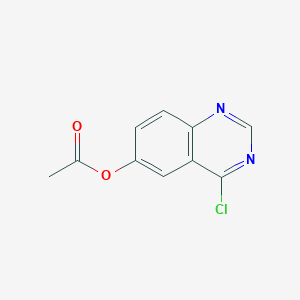
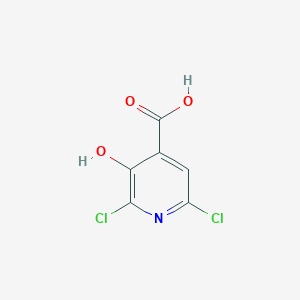
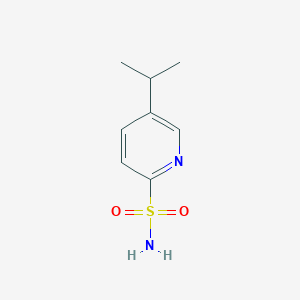
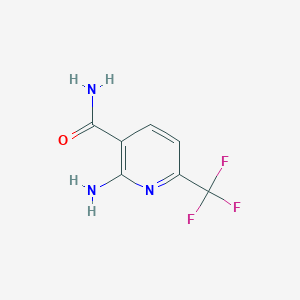
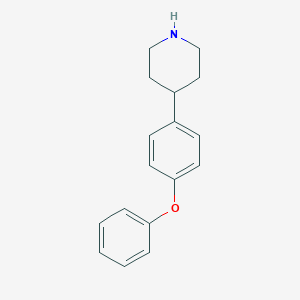
![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B68596.png)
